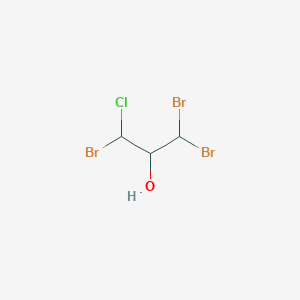
Butane, 2-(methylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 2-(methylseleno)- is an organic compound that belongs to the class of organoselenium compounds It is characterized by the presence of a selenium atom attached to a butane backbone
Méthodes De Préparation
The synthesis of butane, 2-(methylseleno)- can be achieved through several methods. One common approach involves the reaction of butane with methylselenol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Butane, 2-(methylseleno)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the seleno group to a selenide or even remove it entirely. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The seleno group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Butane, 2-(methylseleno)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds. Its unique reactivity makes it valuable in organic synthesis.
Biology: This compound is studied for its potential antioxidant properties, which may have implications in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative damage.
Industry: It is used in the production of specialty chemicals and materials that require the incorporation of selenium atoms
Mécanisme D'action
The mechanism by which butane, 2-(methylseleno)- exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, which can influence cellular processes by modulating oxidative stress levels. The compound may also interact with specific enzymes and proteins, altering their activity and function .
Comparaison Avec Des Composés Similaires
Butane, 2-(methylseleno)- can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid analog with selenium replacing sulfur in methionine.
Selenobutane: Similar to butane, 2-(methylseleno)- but with different substitution patterns.
Propriétés
Numéro CAS |
62740-54-9 |
|---|---|
Formule moléculaire |
C5H12Se |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
2-methylselanylbutane |
InChI |
InChI=1S/C5H12Se/c1-4-5(2)6-3/h5H,4H2,1-3H3 |
Clé InChI |
PFVGZGHOMPPJME-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


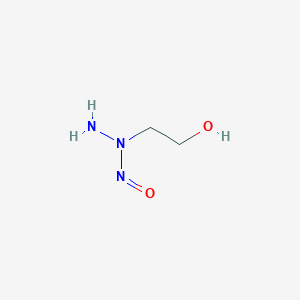
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
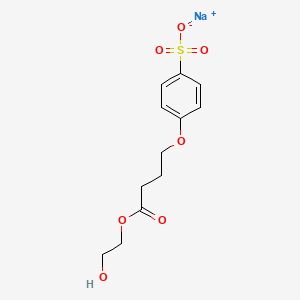
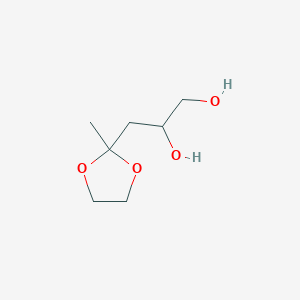
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
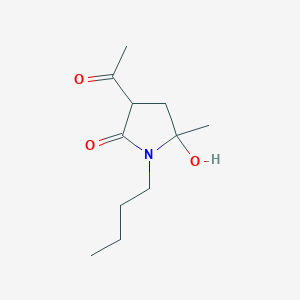
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)
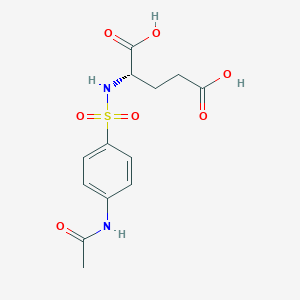
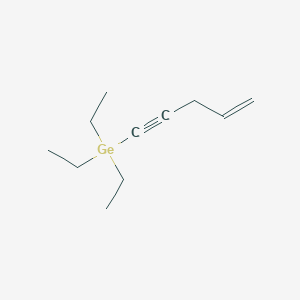
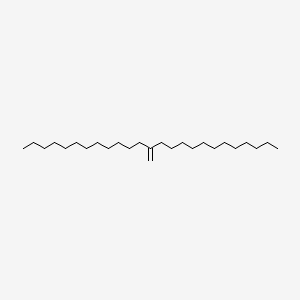
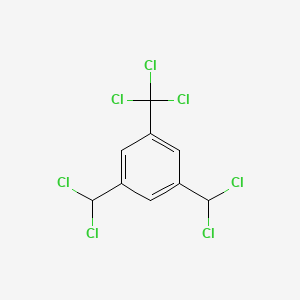
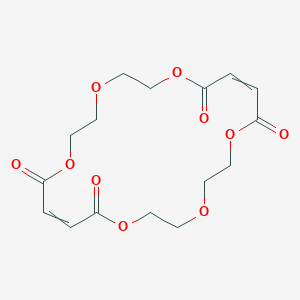
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)
